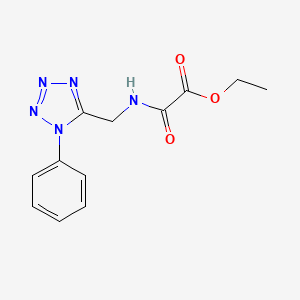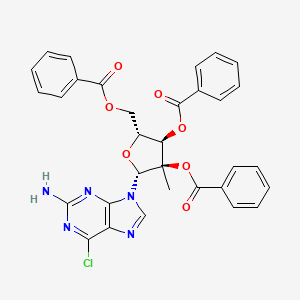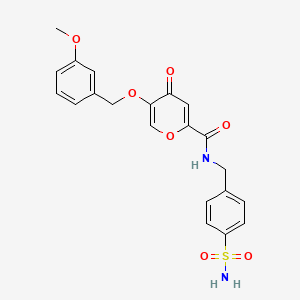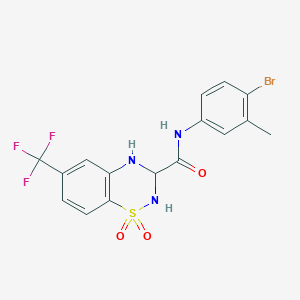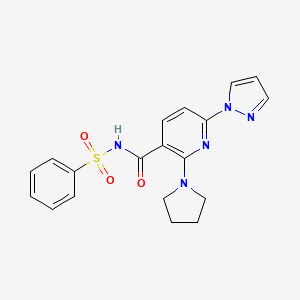
N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide" is a complex molecule that appears to be related to a class of compounds with potential pharmacological activities. The structure suggests the presence of a tetrahydroquinoline core, a pyrrolidine moiety, and a tetrahydrofuran group, which are common in molecules with biological activity.
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, a series of 2-(pyrrolidin-1-yl)ethyl-3,4-dihydroisoquinolin-1(2H)-one derivatives were synthesized and evaluated as potent histamine-3 (H3) receptor antagonists . Another study described the synthesis of conformationally restricted derivatives of 2-(1-pyrrolidinyl)-N-[2-(3,4-dichlorophenyl)ethyl]-N-methylethylenediamines, which included tetrahydroisoquinoline-containing ligands . These syntheses typically involve acylation and reduction steps, which could be relevant for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using X-ray diffraction analysis. For example, the crystal structure of a compound with a 6-methoxy-4-oxo-1,4-dihydroquinolin-3-yl group was reported, providing insights into the geometry and intermolecular interactions such as hydrogen bonding . Another study reported the crystal structure of a compound with a tetrahydroquinoline ring system, which is coplanar and adopts a sofa conformation, while the pyrrolidine group adopts an envelope conformation . These findings can help infer the three-dimensional conformation of the compound .
Chemical Reactions Analysis
While specific chemical reactions involving the compound "this compound" are not detailed in the provided papers, the literature on similar compounds can provide insights. The reactivity of such compounds is likely influenced by the presence of the tetrahydroquinoline and pyrrolidine moieties, which can participate in various chemical transformations, including alkylation, acylation, and reduction .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds with similar structures have been studied. The crystallographic analysis provides information on the solid-state properties, such as crystal system, space group, and cell parameters . These properties are crucial for understanding the compound's stability, solubility, and potential interactions with biological targets. The presence of hydrogen bond donors and acceptors, as well as the overall molecular geometry, can influence the compound's solubility and permeability, which are important factors in drug design.
科学的研究の応用
Synthesis and Chemical Reactions
- Facile Synthetic Protocol : A study outlines a method for selectively preparing pyrrolidine and 1,2,3,4-tetrahydroquinoline derivatives through Lewis acid-catalyzed reactions, demonstrating the compound's utility in synthetic chemistry (Lu & Shi, 2007).
- C-H Functionalization : Another research highlights the redox-annulations of cyclic amines with α,β-unsaturated carbonyl compounds, showing the versatility of these compounds in constructing complex molecular architectures (Kang et al., 2015).
- Novel Synthesis Routes : A novel four-component one-pot process is described for synthesizing pyrindines and tetrahydroquinolines, indicating the compound's role in enabling efficient synthetic pathways (Yehia et al., 2002).
Catalytic and Material Science Applications
- Ethylene Polymerization : Research into 8-(Nitroarylamino)-5,6,7-trihydroquinolylnickel Dichlorides has shown that related compounds can act as catalysts in ethylene polymerization, suggesting potential industrial applications (Zhang et al., 2011).
- Ugi Reaction with Amine C-H Functionalization : A study demonstrates an Ugi reaction variant incorporating a redox-neutral amine C-H functionalization step, highlighting the compound's role in innovative organic synthesis techniques (Zhu & Seidel, 2016).
Pharmacological Research Applications
- Topoisomerase I-Targeting Activity : One study found novel anticancer agents within this compound class that possess potent topoisomerase I-targeting activity, indicating its significance in developing therapeutic agents (Ruchelman et al., 2004).
特性
IUPAC Name |
N'-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]-N-(oxolan-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N4O3/c1-26-10-4-6-17-14-18(8-9-20(17)26)21(27-11-2-3-12-27)16-25-23(29)22(28)24-15-19-7-5-13-30-19/h8-9,14,19,21H,2-7,10-13,15-16H2,1H3,(H,24,28)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPBMZVZLBZAWLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCC3CCCO3)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(phenylsulfonyl)propanoate](/img/structure/B2504662.png)
![1-(2-chlorophenyl)-3-(4-chlorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2504663.png)
![6-{3-[(3-Methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile](/img/structure/B2504664.png)


![3-Fluoro-4-[[4-[(7-fluoro-2-methyl-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]methyl]benzonitrile](/img/structure/B2504671.png)
